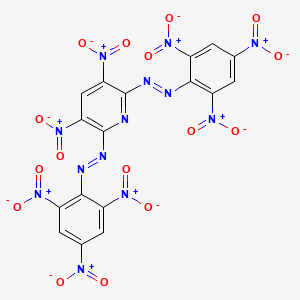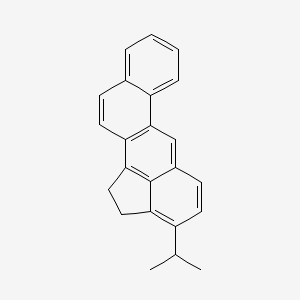
2,6-Bis(picrylazo)-3,5-dinitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(picrylazo)-3,5-dinitropyridine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple nitro and azo groups attached to a pyridine ring, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(picrylazo)-3,5-dinitropyridine typically involves the reaction of 2,6-dinitropyridine with picryl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including nitration, diazotization, and coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and diazotization processes, followed by coupling reactions. The use of advanced techniques and equipment ensures high yield and purity of the final product.
化学反应分析
Types of Reactions: 2,6-Bis(picrylazo)-3,5-dinitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The nitro and azo groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, amines, and other organic compounds with modified functional groups.
科学研究应用
2,6-Bis(picrylazo)-3,5-dinitropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,6-Bis(picrylazo)-3,5-dinitropyridine involves its interaction with various molecular targets and pathways. The compound’s nitro and azo groups play a crucial role in its reactivity and biological activity. It can interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
2,6-Bis(2-benzimidazolyl)pyridine: Known for its use as a ligand in coordination chemistry.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Used as a chelating agent in various applications.
2,6-Bis(1H-imidazol-2-yl)pyridine: Studied for its spin crossover properties in coordination compounds.
Uniqueness: 2,6-Bis(picrylazo)-3,5-dinitropyridine stands out due to its unique combination of nitro and azo groups, which impart distinct chemical and biological properties
属性
CAS 编号 |
55106-96-2 |
|---|---|
分子式 |
C17H5N13O16 |
分子量 |
647.3 g/mol |
IUPAC 名称 |
[3,5-dinitro-6-[(2,4,6-trinitrophenyl)diazenyl]pyridin-2-yl]-(2,4,6-trinitrophenyl)diazene |
InChI |
InChI=1S/C17H5N13O16/c31-23(32)6-1-8(25(35)36)14(9(2-6)26(37)38)19-21-16-12(29(43)44)5-13(30(45)46)17(18-16)22-20-15-10(27(39)40)3-7(24(33)34)4-11(15)28(41)42/h1-5H |
InChI 键 |
BBVWILOPQSPUHG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N=NC2=C(C=C(C(=N2)N=NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-Methylimidazo[1,2-a]pyridin-2-amine dihydrochloride](/img/structure/B13978931.png)







![1-Methoxy-6-azaspiro[2.5]octane](/img/structure/B13978965.png)
![4,6-Dichloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13978968.png)


